molecular formula C21H22N2O4S2 B254091 N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE

Cat. No.: B254091
M. Wt: 430.5 g/mol
InChI Key: RRVOQOCFRZNMDU-UHFFFAOYSA-N
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Description

N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonamide groups, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Introduction of the Pyridine Moiety: : The next step involves the introduction of the pyridine group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with 3-pyridylmethyl chloride in the presence of a base like potassium carbonate.

  • Phenylsulfonyl Group Addition: : Finally, the phenylsulfonyl group is introduced via a sulfonylation reaction. This step typically involves the reaction of the intermediate with phenylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols under appropriate conditions.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Sulfides or thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe or inhibitor in enzymatic studies due to its sulfonamide group, which is known to interact with certain enzymes.

Medicine

Medicinally, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for potential therapeutic applications, including as an antimicrobial agent or in cancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE would depend on its specific application. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase, which is crucial in the folate synthesis pathway. This inhibition can lead to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridine-based Sulfonamides: Compounds with similar structures but different substituents on the pyridine ring.

Uniqueness

N-[2-(BENZENESULFONYL)-2-(PYRIDIN-3-YL)ETHYL]-2,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both methyl and pyridine groups, along with the sulfonamide functionality, provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C21H22N2O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H22N2O4S2/c1-16-10-11-20(17(2)13-16)29(26,27)23-15-21(18-7-6-12-22-14-18)28(24,25)19-8-4-3-5-9-19/h3-14,21,23H,15H2,1-2H3

InChI Key

RRVOQOCFRZNMDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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